molecular formula C17H12ClN3O2 B13923778 (4-aMino-6-chloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone

(4-aMino-6-chloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone

Cat. No.: B13923778
M. Wt: 325.7 g/mol
InChI Key: AKBJUFJAHAYKFK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (4-amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone involves several steps. One common synthetic route includes the following steps :

Chemical Reactions Analysis

(4-Amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

(4-Amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone has a wide range of scientific research applications, including :

Comparison with Similar Compounds

(4-Amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone can be compared with other similar compounds, such as :

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxyphenyl group, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H12ClN3O2

Molecular Weight

325.7 g/mol

IUPAC Name

(4-amino-6-chloropyrimidin-5-yl)-(4-phenoxyphenyl)methanone

InChI

InChI=1S/C17H12ClN3O2/c18-16-14(17(19)21-10-20-16)15(22)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H2,19,20,21)

InChI Key

AKBJUFJAHAYKFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(N=CN=C3Cl)N

Origin of Product

United States

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